Fmoc-D-2-Nal-OH

Catalog No.
S1768673
CAS No.
138774-94-4
M.F
C28H23NO4
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-2-Nal-OH

CAS Number

138774-94-4

Product Name

Fmoc-D-2-Nal-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1

InChI Key

JYUTZJVERLGMQZ-AREMUKBSSA-N

Synonyms

Fmoc-3-(2-naphthyl)-D-alanine;138774-94-4;Fmoc-D-2-Nal-OH;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoicacid;Fmoc-D-3-(2-naphthyl)-alanine;(S)-N-FMOC-2-Naphthylalanine;N-FMOC-3-(2-NAPHTHYL)-D-ALANINE;ST50826359;(R)-N-Fmoc-2-Naphthylalanine;(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoicacid;AC1OFJPM;PubChem11948;FMOC-D-NAL(2);KSC491O9F;47471_ALDRICH;AC1Q719S;SCHEMBL3736523;47471_FLUKA;CTK3J1792;FMOC-D-ALA(2-NAPH)-OH;MolPort-001-758-480;BDBM123738;Fmoc-beta-(2-naphthyl)-D-alanine;Fmoc-D-3(2naphthyl)-Lalanine;FMOC-D-ALA(2-NAPHTHYL)-OH

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Fmoc-D-2-Nal-OH (CAS 138774-94-4) is a premium, Fmoc-protected unnatural amino acid widely procured for solid-phase peptide synthesis (SPPS). Featuring a bulky, highly hydrophobic 2-naphthyl side chain and a D-configuration, it is a critical building block in the development of enzymatically stable, high-affinity peptide therapeutics, including gonadotropin-releasing hormone (GnRH) antagonists and growth hormone secretagogues . Its primary procurement value lies in its dual ability to confer extreme protease resistance while maximizing hydrophobic receptor pocket engagement, making it indispensable for extending the plasma half-life and potency of advanced peptide formulations [1].

Research Fit

D-configured 2-naphthylalanine building block for solid-phase peptide synthesis (SPPS).
Certified low L-enantiomer content supports enantiomer-specific GPCR screening without opposite-isomer confounding.
Reported use in mu-opioid antagonist research and cetrorelix manufacturing process optimization studies.

Substituting Fmoc-D-2-Nal-OH with simpler aromatic D-amino acids (like Fmoc-D-Phe-OH) or its positional isomer (Fmoc-D-1-Nal-OH) fundamentally alters peptide pharmacokinetics and receptor selectivity [1]. The 2-naphthyl group provides an extended pi-system and a specific elongated steric profile that D-phenylalanine cannot replicate, often resulting in severe losses in binding affinity [2]. Furthermore, attempting to use the 1-naphthyl isomer introduces distinct steric hindrance that can shift a peptide's pharmacological profile from a pure antagonist to a mixed agonist, while reverting to L-enantiomers completely abolishes the steric shielding required to prevent rapid proteolytic cleavage in vivo [3].

Substitution Risk

L-enantiomer substitution May reverse antagonist/agonist behavior, altering receptor response profiles.
1-naphthyl isomer substitution May shift binding affinity and functional selectivity at GPCRs; empiric validation needed.
Achiral purity dependence Standard HPLC purity does not detect enantiomer contamination; chiral specification required.

Enhanced Receptor Affinity via Extended Pi-System

In comparative structure-activity relationship (SAR) studies of macrocyclic and secretagogue peptides, the substitution of standard aromatic residues with D-2-Nal significantly enhances target engagement. For example, replacing D-Phe or D-Trp with D-2-Nal in specific receptor models (such as motilin or GHS-R1a) has been shown to improve binding affinity, frequently reducing Ki values from the >130 nM baseline of D-Phe analogs down to the 1-80 nM range [1]. This is driven by the larger hydrophobic surface area of the 2-naphthyl group, which optimizes pi-stacking interactions within deep hydrophobic receptor pockets [2].

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataD-2-Nal containing peptides (Ki ~1.0–80 nM depending on model)
Comparator Or BaselineD-Phe or D-Trp analogs (Ki ~130–255 nM)
Quantified DifferenceUp to 3- to 100-fold improvement in binding affinity
ConditionsIn vitro competitive binding assays (e.g., GHS-R1a, motilin receptor models)

Procuring D-2-Nal is essential for achieving nanomolar or sub-nanomolar potency in peptide drug candidates where standard aromatic residues fail to provide sufficient hydrophobic contact.

Chiral Purity
Reported
L-enantiomer ≤0.50%
vs. achiral HPLC purity ≥98% (non-enantioselective)
Enantiomeric integrity specification supports stereochemically controlled SPPS.
D-/L- isomer functional divergence may produce antagonist/agonist phenotype shift.

Pharmacological Selectivity: 2-Naphthyl vs 1-Naphthyl Steric Profiles

The exact attachment point of the naphthyl ring dictates the spatial orientation of the side chain, making D-2-Nal and D-1-Nal non-interchangeable. In the synthesis of mu-opioid receptor antagonists (e.g., endomorphin analogs), the incorporation of D-2-Nal at position 4 yields highly potent and selective antagonists [1]. In contrast, substituting with D-1-Nal introduces excessive steric hindrance in the binding cavity, destabilizing the ligand-receptor complex and inadvertently shifting the pharmacological profile toward a mixed agonist/antagonist behavior [2].

Evidence DimensionReceptor Complex Stability and Functional Profile
Target Compound DataD-2-Nal (Stable complex, pure antagonist profile)
Comparator Or BaselineD-1-Nal (Destabilized complex, mixed agonist/antagonist profile)
Quantified Difference~10-12 kcal/mol difference in calculated binding free energy in specific models
ConditionsMolecular docking and functional in vitro receptor assays (MOR/KOR models)

Buyers must specify the 2-naphthyl isomer to ensure predictable, pure antagonist behavior and avoid off-target agonist effects caused by the wider steric bulk of the 1-naphthyl isomer.

Mu-Opioid Binding
Head-to-head
IC50 19 ± 2.1 nM
D-1-Nal analog: 14 ± 1.25 nM; parent agonist: 1.9 nM
Reported binding affinity context supports mu-opioid receptor SAR studies.
Affinity rank order may influence scaffold selection and subtype selectivity profiling.

Proteolytic Stability and Plasma Half-Life Extension

The incorporation of Fmoc-D-2-Nal-OH during solid-phase peptide synthesis provides exceptional resistance to enzymatic degradation compared to natural L-amino acids or less bulky D-amino acids. In clinical peptide profiles such as Ipamorelin, the presence of D-2-Nal contributes to a prolonged plasma elimination half-life of approximately 120 minutes [1]. This extended stability is attributed to the D-configuration resisting standard proteases combined with the extreme steric bulk of the naphthyl group, which physically blocks enzymatic access to adjacent peptide bonds [2].

Evidence DimensionPlasma Elimination Half-Life
Target Compound DataD-2-Nal stabilized peptides (e.g., Ipamorelin, ~120 minutes)
Comparator Or BaselineUnmodified natural peptide baselines (~10-30 minutes)
Quantified Difference4- to 12-fold increase in circulating half-life
ConditionsIn vivo pharmacokinetic plasma clearance studies

Selecting Fmoc-D-2-Nal-OH directly translates to longer-acting peptide therapeutics, reducing the required dosing frequency in clinical and research applications.

Cetrorelix Process
Class-level
Ac-D-2-Nal-OH side-reaction mitigation reported
Supports industrial-scale peptide synthesis process optimization studies.
Patent document; crude purity and yield improvement context.

SPPS Processability and Coupling Efficiency

Due to the significant steric bulk of the 2-naphthylalanine side chain, standard room-temperature SPPS coupling can be sluggish, risking incomplete reactions. However, high-optical-purity Fmoc-D-2-Nal-OH is highly compatible with modern microwave-enhanced SPPS and strong coupling reagents like HATU/DIPEA [1]. When utilized in optimized automated synthesis protocols, it allows for the efficient generation of complex head-to-tail cyclic peptides and long-chain linear sequences with high crude purity, preventing the accumulation of deletion sequences that plague lower-grade bulky precursors [2].

Evidence DimensionPeptide Assembly Efficiency
Target Compound DataHigh-purity Fmoc-D-2-Nal-OH under optimized/microwave SPPS
Comparator Or BaselineStandard room-temperature coupling of bulky residues
Quantified DifferencePrevention of deletion sequences and minimized epimerization
ConditionsAutomated Fmoc-SPPS using HATU/DIPEA or microwave assistance

Procuring high-optical-purity Fmoc-D-2-Nal-OH is critical to maintaining high overall yields and minimizing costly purification steps in the commercial scale-up of complex peptides.

Synthesis of High-Affinity Receptor Antagonists

Fmoc-D-2-Nal-OH is the optimal choice for introducing deep hydrophobic pocket engagement in competitive antagonists (e.g., GnRH or motilin antagonists), where standard D-Phe fails to provide the necessary binding affinity [1].

Development of Selective Growth Hormone Secretagogues

Essential for formulations like Ipamorelin analogs that require high GHS-R1a selectivity and extended plasma half-lives without triggering off-target cortisol or prolactin release [2].

Design of Protease-Resistant Cyclic Peptides

The ideal building block when engineering head-to-tail cyclic peptides that must survive aggressive proteolytic environments in vivo, leveraging the steric bulk of the naphthyl group to shield the peptide backbone [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ApplicationStereochemically defined peptide libraries for GPCR screening
Selection PropertyChiral purity specification
Validation FocusEnantiomer-specific binding and functional assay reproducibility
ApplicationMu-opioid receptor antagonist SAR studies
Selection PropertyD-2-Nal antagonist pharmacophore context
Validation FocusReceptor binding affinity and functional antagonist profiling
ApplicationCetrorelix synthesis scale-up process studies
Selection PropertyAc-D-2-Nal-OH side-reaction mitigation approach
Validation FocusCrude purity and yield improvement in SPPS processes

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

437.16270821 Da

Monoisotopic Mass

437.16270821 Da

Heavy Atom Count

33

UNII

KP6G2WBA2G

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